molecular formula C4H12Cl2Si2 B129461 Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- CAS No. 4342-61-4

Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-

Cat. No. B129461
CAS RN: 4342-61-4
M. Wt: 187.21 g/mol
InChI Key: SFAZXBAPWCPIER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various disilane compounds has been explored through different chemical reactions. For instance, the synthesis of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane was achieved by reacting 1,2-dilithiocarborane with dichlorotetramethyldisilane . Another example is the direct synthesis of tetrakis(2,4,6-triisopropylphenyl) disilene from dichloromonosilane using lithium naphthalenide . Additionally, large quantities of 1,1,2-trimethyl-1,2,2-trichlorodisilane and 1,1,2,2-tetramethyl-1,2-dichlorodisilane were prepared by dechlorinative methylation of a disilane mixture with trimethylchlorosilane in the presence of aluminum chloride and methyldichlorosilane .

Molecular Structure Analysis

The molecular structures of disilanes have been characterized using various techniques. Gas-phase structures of sterically crowded disilanes were determined by electron diffraction and quantum chemical methods, revealing the influence of bulky trimethylsilyl groups on the geometric structures . X-ray crystallography has been extensively used to determine the structures of disilane compounds, such as the air-stable tetrakis(2,4,6-triisopropylphenyl)disilene with a Si=Si bond distance of 2.144 Å , and the 1,2-di(1-indenyl)tetramethyl disilane .

Chemical Reactions Analysis

Disilane compounds undergo various chemical reactions. For example, the reaction of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane with ethanol leads to cleavage of a Si-C bond, and its exposure to oxygen results in the insertion of an oxygen atom into the Si-Si bond . The synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene and its oxidation to form a siloxane with a peroxy radical as an intermediate has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of disilanes are influenced by their molecular structures. The presence of bulky substituents can significantly affect the stability and reactivity of these compounds. For instance, the tetrakis(2,4,6-triisopropylphenyl)disilene is noted for its exceptional air stability due to the steric protection of the Si=Si bond . The geometric structures of disilanes in the gas phase are dictated by the presence of flexible trimethylsilyl groups, which adopt conformations to reduce steric strain .

Scientific Research Applications

Unusual Reactivities of Linear Disilanes

  • Linear disilanes with an o-Carboranyl unit have been found useful for synthesizing various cyclic compounds, demonstrating the versatility of disilanes in organic synthesis (Lee et al., 2004).

Large Scale Synthesis

  • Disilanes have been synthesized in large quantities, highlighting their practical significance in industrial applications (Matsumoto et al., 1977).

Synthesis of Polytitana- and Polyzirconasiloxanes

  • Disilane units have been used in creating polytitana- and polyzirconasiloxanes, indicating their role in developing new polymers (Gunji et al., 2001).

Novel Aminodisilanes

  • Aminodisilanes with bulky substituents have been synthesized, contributing to the field of organosilicon chemistry (Unno et al., 1995).

Synthesis and Characterization of Disilane Unit Containing Polymers

  • Polymers containing disilane units have been synthesized and characterized, expanding the applications of disilanes in materials science (Padmanaban et al., 1990).

Safety And Hazards

“Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-” is flammable and corrosive. It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The electroreductive synthesis of high molecular weight polysilane and some types of functionalized polysilanes, including polygermanes, is a promising area of research . The electroreductive cross-coupling reactions followed by chlorination provide a powerful method for the stepwise elongation of Si-Si bonds .

properties

IUPAC Name

chloro-[chloro(dimethyl)silyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Cl2Si2/c1-7(2,5)8(3,4)6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAZXBAPWCPIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)([Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040717
Record name 1,2-Dichloro-1,1,2,2-tetramethyldisilane
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Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-

CAS RN

4342-61-4
Record name 1,2-Dichloro-1,1,2,2-tetramethyldisilane
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Record name Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
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Record name Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
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Record name 1,2-Dichloro-1,1,2,2-tetramethyldisilane
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Record name 1,2-dichloro-1,1,2,2-tetramethyldisilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
Reactant of Route 2
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
Reactant of Route 3
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-

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